molecular formula C18H17FN2O2 B3986659 N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide

Cat. No. B3986659
M. Wt: 312.3 g/mol
InChI Key: NPZKBPYBWMGGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide, also known as FBPA, is a synthetic compound that has gained significant attention in the field of biomedical research. It belongs to the class of benzoxazole derivatives and has been found to exhibit promising properties as a fluorescent probe for various biological applications.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide involves the binding of the compound to specific biomolecules, resulting in a change in its fluorescence properties. The exact mechanism of this interaction is still not fully understood and requires further investigation.
Biochemical and Physiological Effects
This compound has been found to be non-toxic and does not exhibit any significant physiological effects. However, it has been reported to interfere with certain enzymatic reactions, which may affect the accuracy of some biochemical assays.

Advantages and Limitations for Lab Experiments

The use of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide as a fluorescent probe offers several advantages over traditional methods. It is highly sensitive, selective, and can be used in real-time imaging studies. However, this compound also has some limitations, such as its limited solubility in aqueous solutions and its susceptibility to photobleaching.

Future Directions

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has the potential to be used in a wide range of biomedical applications. Some of the future directions for research with this compound include:
1. Developing new synthetic methods to improve the yield and purity of this compound.
2. Investigating the mechanism of action of this compound to better understand its binding properties.
3. Developing new applications for this compound in cellular imaging and biomolecule detection.
4. Exploring the use of this compound in drug discovery and development.
5. Investigating the potential of this compound as a diagnostic tool for various diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has shown great potential as a fluorescent probe for various biomedical applications. Its unique properties make it a valuable tool for cellular imaging and biomolecule detection. Further research is needed to fully understand its mechanism of action and to explore its potential in drug discovery and disease diagnosis.

Scientific Research Applications

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has emerged as a valuable tool for biomedical research due to its unique fluorescence properties. It has been used as a fluorescent probe for the detection of various biomolecules, such as proteins, nucleic acids, and lipids. This compound has also been utilized in cellular imaging studies to visualize cellular structures and processes.

properties

IUPAC Name

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-11(2)9-17(22)20-12-7-8-16-15(10-12)21-18(23-16)13-5-3-4-6-14(13)19/h3-8,10-11H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZKBPYBWMGGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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